2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a heterocyclic compound that incorporates a pyridine moiety. Compounds containing pyridine groups are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves the reaction of 3-cyano-6-(thiophen-2-yl)pyridine-2-thiol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating diseases such as cancer and infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit certain enzymes or receptors involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-(thiophen-2-yl)pyridin-2-yl)sulfanyl]acetamide
Uniqueness
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H15N3OS2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15N3OS2/c1-13-4-2-5-15(10-13)21-18(23)12-25-19-14(11-20)7-8-16(22-19)17-6-3-9-24-17/h2-10H,12H2,1H3,(H,21,23) |
InChI Key |
LOKREHNNNFZGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.